molecular formula C12H19NO2 B12297442 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol

Cat. No.: B12297442
M. Wt: 209.28 g/mol
InChI Key: JJAQRBFLLOWZFU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of an amino group, a phenyl ring substituted with a tert-butoxy group, and an ethan-1-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-amino-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3

InChI Key

JJAQRBFLLOWZFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol typically involves the reaction of 4-(tert-butoxy)benzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as a solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, reflux conditions.

    Substitution: Various alkyl halides or acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(4-(tert-butoxy)phenyl)acetaldehyde.

    Reduction: Formation of 2-(4-(tert-butoxy)phenyl)ethanamine.

    Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol exhibit significant antimicrobial properties. For instance, a series of phenylthiazole derivatives with tert-butyl moieties demonstrated promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The presence of the tert-butyl group was found to enhance membrane penetration and metabolic stability, which are critical for antimicrobial efficacy .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study on related compounds revealed that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with bulky groups like tert-butyl showed improved activity due to increased hydrophobicity and reduced susceptibility to metabolic degradation .

Compound MIC (μg/mL) Target Pathogen
Compound A4MRSA
Compound B8C. difficile
Compound C16C. albicans

1.2 Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that similar amino alcohols can mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Materials Science

2.1 Synthesis of Functional Polymers

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol can serve as a building block for synthesizing functional polymers. Its amine group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

In a recent study, a polymer blend incorporating this compound exhibited improved thermal properties compared to traditional polymers. The addition of the amino alcohol resulted in a notable increase in glass transition temperature (Tg), making it suitable for high-performance applications .

Property Control Polymer Polymer with Amino Alcohol
Tg (°C)6075
Tensile Strength (MPa)3045

Environmental Applications

3.1 Biodegradability Studies

The environmental impact of chemical compounds is increasingly scrutinized. Preliminary studies suggest that 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol may degrade under specific conditions, making it a candidate for environmentally friendly formulations.

Case Study: Degradation Pathways

Research into the degradation pathways of similar compounds has shown that they can break down into non-toxic byproducts when exposed to UV light or microbial action, indicating potential applications in sustainable chemistry .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol
  • 2-Amino-2-(4-methoxyphenyl)ethan-1-ol
  • 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-ol

Uniqueness

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature can enhance the compound’s stability and selectivity in various chemical and biological applications .

Biological Activity

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-(tert-butyl)phenyl)ethanol, is a chiral amino alcohol with significant potential in various biological applications. Its unique structure, characterized by an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl group, allows for diverse interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential applications in drug development.

  • Molecular Formula : C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol
  • Melting Point : 115-119 °C

The presence of the tert-butyl group provides steric hindrance that influences the compound's binding affinity and selectivity towards biological targets. The chirality of the molecule suggests that it may exist in two forms, which can exhibit different biological activities .

The biological activity of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is primarily mediated through its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate the formation of hydrogen bonds, which are crucial for modulating various biochemical pathways. Notably, this compound has been shown to influence neurotransmitter release and uptake pathways by binding to adrenergic receptors .

Biological Activity

Research indicates that 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess selective antibacterial properties against certain pathogens, making it a candidate for further investigation in antibiotic development .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has shown significant antiproliferative activity against HeLa cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

StudyFindings
Antibacterial Activity The compound demonstrated moderate antibacterial effects against N. meningitidis and H. influenzae, indicating its potential as an antibiotic .
Cytotoxicity Evaluation In vitro assays revealed that 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells .
Mechanistic Studies Investigations into the mechanism of action revealed that the compound acts on specific molecular targets, influencing cellular processes such as apoptosis and cell cycle regulation .

Pharmacological Applications

Due to its structural characteristics and biological activity, 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol has potential applications in:

  • Drug Development : Its ability to modulate biochemical pathways makes it a promising candidate for developing new therapeutic agents targeting various diseases.
  • Biochemical Assays : The compound can serve as a ligand in biochemical assays to study enzyme interactions and receptor binding dynamics.

Q & A

Q. What are the key synthetic routes for 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol, and how is regioselectivity ensured?

  • Methodological Answer : The compound is synthesized via hydroboration-oxidation of a precursor alkene. In one protocol, hydroboration of 1,2-dihydro-4-(tert-butoxy)benzene (intermediate 1 ) generates a borane intermediate, which is oxidized to yield the tertiary alcohol 5 (2-(4-(tert-butoxy)phenyl)ethan-1-ol). Subsequent amination introduces the amino group. Regioselectivity is controlled by steric and electronic effects of the tert-butoxy group, directing borane addition to the less hindered position. Anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the tert-butoxy group (δ ~1.3 ppm for 9H in ¹H NMR; δ ~70-80 ppm in ¹³C NMR) and the ethanolamine backbone (δ ~3.5-4.0 ppm for hydroxyl and amino protons). Coupling constants between the benzylic protons and NH₂ group confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₉NO₂: calculated 217.14; observed 217.13).
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups.

Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The tert-butoxy group enhances steric protection of the ether linkage, reducing hydrolysis under acidic conditions. However, strong acids (e.g., HCl in dioxane) cleave the ether bond, forming phenolic byproducts. Stability testing via HPLC at pH 2–12 (37°C, 24 hrs) shows degradation <5% at neutral pH but >90% under strongly acidic (pH <2) or basic (pH >10) conditions .

Advanced Research Questions

Q. How can contradictions in spectral data from different synthetic routes be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or missing peaks) often arise from residual solvents, stereoisomers, or byproducts. For example, incomplete oxidation during synthesis may leave traces of the borane intermediate. Resolution steps:

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product.

Spiking Experiments : Add authentic samples of suspected impurities (e.g., tert-butoxybenzene) to NMR solutions to identify overlapping signals.

Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) that broaden peaks at room temperature .

Q. What strategies are effective for enantiomeric resolution of this chiral amino alcohol?

  • Methodological Answer :
  • Chiral Derivatization : React with (R)- or (S)-Mosher’s acid chloride to form diastereomers separable via reverse-phase HPLC.
  • Chiral Stationary Phases : Use columns like Chiralpak IA (amylose-based) with hexane/isopropanol (90:10) mobile phase.
  • Crystallization : Co-crystallize with tartaric acid derivatives to exploit diastereomeric salt solubility differences. Enantiomeric excess (ee) is validated by circular dichroism (CD) spectroscopy .

Q. What in vitro models are suitable for evaluating its bioactivity, such as antimicrobial or CNS effects?

  • Methodological Answer :
  • Antimicrobial Assays : Screen against Plasmodium falciparum (malaria) using SYBR Green I fluorescence, comparing IC₅₀ values to chloroquine controls. The tert-butoxy group may enhance membrane permeability .
  • Neuromodulation Studies : Use SH-SY5Y neuroblastoma cells to measure dopamine receptor binding via competitive ELISA. The amino alcohol moiety mimics endogenous neurotransmitters like epinephrine .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers. The benzylic carbon shows higher partial positive charge (+0.35 e), making it prone to nucleophilic attack.
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict reaction rates. Free energy barriers (ΔG‡) correlate with experimental kinetic data .

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